molecular formula C12H15NO3 B1473057 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1710845-70-7

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No.: B1473057
CAS No.: 1710845-70-7
M. Wt: 221.25 g/mol
InChI Key: XWHQNNMPKUJYFL-UHFFFAOYSA-N
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Description

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Biological Activity

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to synthesize current knowledge about its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a fused oxazepine ring system. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it features a carboxylic acid functional group that may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of substituted oxazepine derivatives. For instance, compounds derived from the oxazepine framework have shown significant inhibitory activity against various cancer cell lines. Research indicates that modifications to the oxazepine structure can enhance cytotoxic effects against tumors such as breast cancer and leukemia cells .

Table 1: Antitumor Activity of Oxazepine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
4-Ethyl-2,3,4,5-tetrahydrobenzo[f]MDA-MB-231 (breast)5.0
2-Methyl-2,3,4,5-tetrahydrobenzo[f]HeLa (cervical)8.2
4-Methyl-2,3,4,5-tetrahydrobenzo[f]A549 (lung)6.7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that modifications in the oxazepine structure can lead to enhanced antibacterial and antifungal activities. The presence of the ethyl group in the 4-position appears to increase membrane permeability and disrupt microbial cell walls .

Table 2: Antimicrobial Activity of Oxazepine Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
4-Ethyl-2,3,4,5-tetrahydrobenzo[f]Staphylococcus aureus15
2-Ethyl-2,3,4,5-tetrahydrobenzo[f]Escherichia coli20

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazepine derivatives. The following factors have been identified as influential:

  • Substitution Patterns : The position and type of substituents on the oxazepine ring significantly affect biological activity.
  • Ring Size and Saturation : Variations in ring size and saturation levels can modulate pharmacokinetics and receptor binding affinity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups alters the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.

Study on Antitumor Efficacy

A recent study investigated the efficacy of various oxazepine derivatives against MDA-MB-231 breast cancer cells. The findings indicated that this compound exhibited a dose-dependent inhibition of cell proliferation compared to control groups .

Study on Antimicrobial Properties

In another study focused on antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at low concentrations. This suggests potential for development as an antimicrobial agent .

Properties

IUPAC Name

4-ethyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13-5-6-16-11-4-3-9(12(14)15)7-10(11)8-13/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHQNNMPKUJYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

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